SV2A Target Binding Affinity: One-Log Unit Increase vs. Levetiracetam
Seletracetam demonstrates a one-log-unit (approximately 10-fold) higher binding affinity for the synaptic vesicle protein 2A (SV2A) compared to the reference compound levetiracetam [1]. While the exact Ki value for seletracetam is not consistently reported in public literature, comparative studies confirm that seletracetam binds at least one log unit more strongly than levetiracetam, which has a reported Ki of approximately 1.74 μM [2][3].
| Evidence Dimension | SV2A Binding Affinity |
|---|---|
| Target Compound Data | One-log-unit (approx. 10-fold) higher than levetiracetam |
| Comparator Or Baseline | Levetiracetam: Ki ≈ 1.74 μM |
| Quantified Difference | Approximately 10-fold higher affinity |
| Conditions | Binding studies in rat brain and hippocampal slice preparations |
Why This Matters
Higher target affinity correlates with enhanced anticonvulsant efficacy at lower drug concentrations, reducing the dose required for seizure suppression in experimental models.
- [1] Matagne A, et al. Profile of the new pyrrolidone derivative seletracetam (ucb 44212) in animal models of epilepsy. Eur J Pharmacol. 2009;614(1-3):30-7. View Source
- [2] Epilepsy Research. Seletracetam enhances short term depression in vitro. 2015;117:17-22. View Source
- [3] Interaction of Approved Drugs with Synaptic Vesicle Protein 2A. Read by QxMD. (Levetiracetam Ki = 1.74 μM). View Source
